molecular formula C14H10N4 B13881671 4,6-Di(pyridin-3-yl)pyrimidine CAS No. 942206-34-0

4,6-Di(pyridin-3-yl)pyrimidine

Cat. No.: B13881671
CAS No.: 942206-34-0
M. Wt: 234.26 g/mol
InChI Key: LAGMCTSYMFAUQQ-UHFFFAOYSA-N
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Description

4,6-Di(pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridine rings at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di(pyridin-3-yl)pyrimidine typically involves the condensation of pyridine-3-carbaldehyde with guanidine or its derivatives under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Di(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

4,6-Di(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.

    Industry: It is used in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 4,6-Di(pyridin-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various cellular processes. For example, it may inhibit kinases involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

  • 2,4-Di(pyridin-3-yl)pyrimidine
  • 4,6-Di(pyridin-2-yl)pyrimidine
  • 2,6-Di(pyridin-4-yl)pyrimidine

Comparison: 4,6-Di(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold for drug design .

Properties

CAS No.

942206-34-0

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

4,6-dipyridin-3-ylpyrimidine

InChI

InChI=1S/C14H10N4/c1-3-11(8-15-5-1)13-7-14(18-10-17-13)12-4-2-6-16-9-12/h1-10H

InChI Key

LAGMCTSYMFAUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=N2)C3=CN=CC=C3

Origin of Product

United States

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